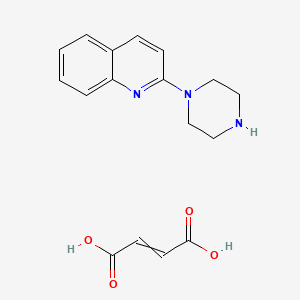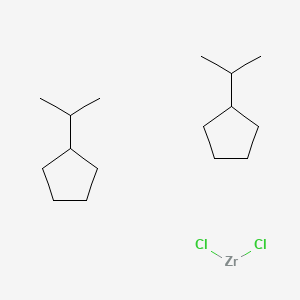![molecular formula C15H19ClN2O B15149355 1-benzyl-5-[(2-chloroethyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15149355.png)
1-benzyl-5-[(2-chloroethyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-5-[(2-chloroethyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring substituted with benzyl, chloroethyl, and dimethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-[(2-chloroethyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved using a variety of methods, including the reaction of amines with α,β-unsaturated carbonyl compounds.
Substitution Reactions: The introduction of the benzyl and chloroethyl groups can be accomplished through nucleophilic substitution reactions. For example, benzyl chloride and 2-chloroethylamine can be used as reagents under basic conditions to introduce these substituents.
Methylation: The final step involves the methylation of the pyrrolidine ring to introduce the dimethyl groups. This can be achieved using methyl iodide or dimethyl sulfate as methylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-benzyl-5-[(2-chloroethyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to modify the compound’s structure, such as reducing the carbonyl group to an alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be used to replace the chloroethyl group with other functional groups. Common reagents include sodium azide and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), thiols (R-SH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for drug development. It may be investigated for its activity against various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure may make it useful as a building block for the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or cellular signaling pathways.
作用机制
The mechanism of action of 1-benzyl-5-[(2-chloroethyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and cellular assays.
相似化合物的比较
Similar Compounds
1-benzyl-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one: Lacks the chloroethyl group, which may affect its reactivity and biological activity.
5-[(2-chloroethyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one: Lacks the benzyl group, which may influence its binding affinity and selectivity for biological targets.
Uniqueness
1-benzyl-5-[(2-chloroethyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of both benzyl and chloroethyl groups, which may confer distinct chemical and biological properties. These substituents may enhance its reactivity in chemical reactions and its potential as a pharmacophore in drug development.
属性
分子式 |
C15H19ClN2O |
|---|---|
分子量 |
278.78 g/mol |
IUPAC 名称 |
1-benzyl-2-(2-chloroethylamino)-3,4-dimethyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C15H19ClN2O/c1-11-12(2)15(19)18(14(11)17-9-8-16)10-13-6-4-3-5-7-13/h3-7,14,17H,8-10H2,1-2H3 |
InChI 键 |
GVWQERXQWWJMEU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(C1NCCCl)CC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzoate](/img/structure/B15149296.png)
![N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B15149303.png)

![N-[2-(4-Iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15149314.png)
![N-(4-chloro-2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B15149319.png)
![Ethyl 4-{[(3-methylbutyl)carbamothioyl]amino}benzoate](/img/structure/B15149320.png)
![2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}cyclohex-1-ene-1-carboxylic acid](/img/structure/B15149323.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B15149326.png)

![3-[4-(4-Methoxyphenyl)-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]propanehydrazide](/img/structure/B15149334.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B15149339.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B15149344.png)

